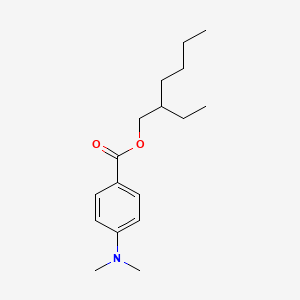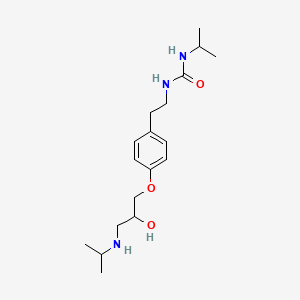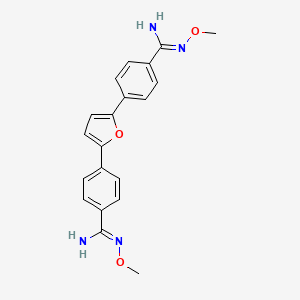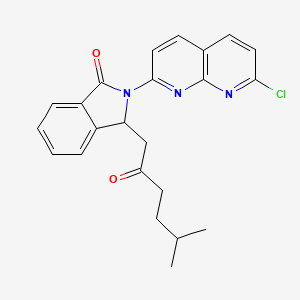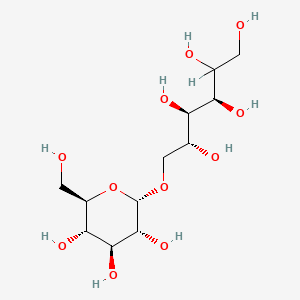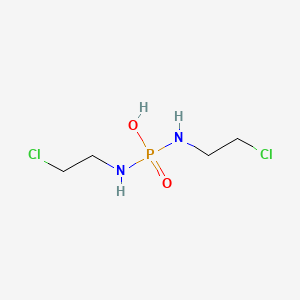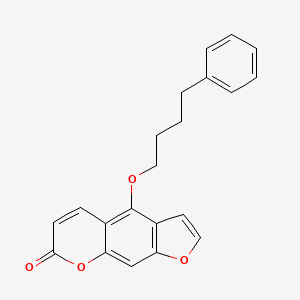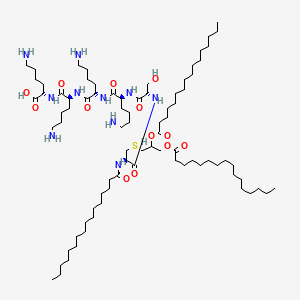
パム3CSK4
説明
TLR1/TLR2 agonist. Synthetic analog of the triacylated N-terminal part of bacterial lipoproteins. Potent adjuvant in vivo. Potent activator of Balb/c splenocytes.
Selective agonist of TLR1/TLR2 complex. Cell permeable, water soluble synthetic cationic lipohexapeptide analog of the immunologically active N-terminal portion of bacterial lipoprotein that potently activates monocytes and macrophages. Potent and effective immune adjuvant. Exerts strong local response, enhances IgG2a and IgG1 titers and upregulates proinflammatory and Th1 cytokine genes. Potent activator of the proinflammatory transcription factor NF-kappaB. Activates/represses at least 140 genes involved in signal transduction and regulation of the immune response.
Pam3CSK4 is a TLR1/2 agonist. Pretreatment of Pam3CSK4 attenuates inflammatory responses caused by systemic infection of methicillin-resistant Staphylococcus aureus in mice. Combination of poly I:C and Pam3CSK4 enhances activation of B cells in vitro and boosts antibody responses to protein vaccines in vivo.
科学的研究の応用
細胞培養におけるTLR2活性化
パム3CSK4は、細胞培養において、特にNF-κBの活性化をモニタリングすることでTLR2の刺激を調べるように設計されたHEK-Blue™ TLR2細胞においてTLR2を活性化することが知られています。この活性化は、NF-κB活性化のマーカーであるSEAP(分泌型胚性アルカリホスファターゼ)の産生につながります .
プロ炎症性転写因子の活性化
合成トリアシル化リポペプチドであるthis compoundは、プロ炎症性転写因子NF-κBの強力な活性化因子として機能します。これは、細菌リポペプチドのアシル化されたアミノ末端を模倣し、細菌感染と同様の免疫応答を誘発します .
in vitroでの細菌感染の模倣
This compoundは、in vitro研究において細菌感染を模倣する刺激因子として使用されます。これは、 Xuebijing Injection の炎症への影響の研究におけるように、さまざまな薬剤の抗炎症作用を探索するための刺激性細胞モデルを構築するのに役立ちます .
呼吸器ウイルス感染の調節
研究により、this compoundはさまざまな細胞タイプにおいて呼吸器合胞体ウイルス(RSV)感染を調節することが示されています。これは、RSV感染のエンハンサーとして特定されており、ウイルス病原性の理解と治療法の開発に影響を与える可能性があります .
作用機序
Target of Action
Pam3CSK4, also known as (2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid, is a synthetic triacylated lipopeptide . It primarily targets the Toll-like receptor 1/2 (TLR1/2) heterodimer . TLRs play a pivotal role in detecting a diverse range of pathogen-associated molecular patterns (PAMPs) .
Mode of Action
Pam3CSK4 mimics the acylated amino terminus of bacterial lipopeptides . The TLR2/TLR1 heterodimer recognizes lipopeptides with three fatty acids, a structural characteristic of bacterial lipopeptides . Recognition of Pam3CSK4 is mediated by TLR2, which cooperates with TLR1 through their cytoplasmic domain to induce a signaling cascade .
Biochemical Pathways
Upon binding to the TLR2/TLR1 heterodimer, Pam3CSK4 activates a MyD88-dependent signaling cascade . This leads to the activation of the pro-inflammatory transcription factor NF-κB . The activation of NF-κB ultimately leads to an innate immune response .
Pharmacokinetics
It is known that pam3csk4 is provided lyophilized and is stable for 1 year when properly stored . Upon resuspension, it can be stored at 4°C for 1 month or at -20°C for 6 months .
Result of Action
The activation of NF-κB by Pam3CSK4 leads to the production of pro-inflammatory cytokines . This results in an enhanced immune response . For example, Pam3CSK4 has been shown to enhance the activation of B cells in vitro and boost antibody responses to protein vaccines in vivo .
Action Environment
The action of Pam3CSK4 can be influenced by environmental factors such as temperature and storage conditions . Proper storage is crucial for maintaining the stability and efficacy of Pam3CSK4 . Furthermore, the presence of other immune stimulants can influence the action of Pam3CSK4 .
生化学分析
Biochemical Properties
Pam3CSK4 is a ligand for the Toll-like receptor 2/1 (TLR2/1) heterodimer . It interacts with these receptors, leading to a MyD88-dependent activation of NF-κB and AP-1, which ultimately results in an innate immune response . The stimulatory activity of Pam3CSK4 resides in its acylated amino terminus .
Cellular Effects
Pam3CSK4 has been shown to enhance the infection of various viruses, including the Respiratory Syncytial Virus (RSV), in primary epithelial, myeloid, and lymphoid cells . It influences cell function by enhancing the binding of viruses to their target cells . The effect of Pam3CSK4 is primarily mediated by enhanced binding of RSV to its target cells .
Molecular Mechanism
The molecular mechanism of Pam3CSK4 involves its interaction with TLR2/1, leading to the activation of the pro-inflammatory transcription factor NF-κB . This activation is mediated by TLR2, which cooperates with TLR1 through their cytoplasmic domain to induce the signaling cascade leading to the activation of NF-κB .
Temporal Effects in Laboratory Settings
The effects of Pam3CSK4 have been observed over time in laboratory settings. For instance, it has been shown that the enhancement of RSV infection by Pam3CSK4 is optimal when the lipopeptides and virus are added simultaneously .
Dosage Effects in Animal Models
In animal models, the effects of Pam3CSK4 vary with different dosages. For instance, in a mouse model of RVFV encephalitis, Pam3CSK4 treatment protected animals from infection and mortality .
Metabolic Pathways
Pam3CSK4 is involved in the TLR2/1 signaling pathway . This pathway plays a pivotal role in detecting a diverse range of pathogen-associated molecular patterns (PAMPs) .
Subcellular Localization
It is known that TLR2, one of the receptors that Pam3CSK4 interacts with, is located at the cell surface .
特性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H156N10O13S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102)/t66?,67-,68-,69-,70-,71-,72-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDPHAKKZGDBEV-GFPBKZJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H156N10O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1510.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112208-00-1 | |
| Record name | N-Palmitoyl-S-(2,3-bis(palmitoyloxy)propyl)cysteinyl-seryl-lysyl-lysyl-lysyl-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112208001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



